molecular formula C3H3NNaO2 B094801 Sodium cyanoacetate CAS No. 1071-36-9

Sodium cyanoacetate

Cat. No.: B094801
CAS No.: 1071-36-9
M. Wt: 108.05 g/mol
InChI Key: NLBFDFIZQKPFKP-UHFFFAOYSA-N
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Description

Sodium cyanoacetate is an organic compound with the chemical formula C₃H₂NNaO₂. It is a white crystalline solid that is soluble in water and exhibits basic properties. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Target of Action

Sodium cyanoacetate, also known as sodium 2-cyanoacetate, primarily targets amines . It is extensively used as a reactant in the formation of biologically active compounds . The carbonyl and cyano functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a process known as cyanoacetylation . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution leads to the respective N-cyanoacetamide derivatives .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is considered one of the most important precursors for heterocyclic synthesis . The compound’s interaction with amines leads to the formation of various organic heterocycles .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists over the past decade . They are used in the synthesis of various organic compounds such as esters, acids, and amides .

Action Environment

This compound is relatively stable under normal conditions, but it can decompose under light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . It is soluble in water, which can also affect its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyanoacetate can be synthesized through the reaction of cyanoacetic acid with sodium hydroxide. The process involves dissolving cyanoacetic acid in water and gradually adding sodium hydroxide solution. The reaction mixture is then stirred, and the resulting this compound precipitates out. The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of sodium chloroacetate with sodium cyanide. The reaction is carried out in an aqueous medium, and the resulting this compound is isolated through crystallization. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Sodium cyanoacetate undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with aldehydes and ketones to form α,β-unsaturated nitriles through the Knoevenagel condensation.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Cyclization Reactions: It is used in the synthesis of heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

    Aldehydes/Ketones: Used in condensation reactions under basic conditions.

    Nucleophiles: Such as amines, used in substitution reactions.

    Catalysts: Basic catalysts like sodium ethoxide are often employed in these reactions.

Major Products Formed:

Scientific Research Applications

Sodium cyanoacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ethyl Cyanoacetate: Similar in structure but contains an ethyl ester group instead of a sodium salt.

    Cyanoacetic Acid: The parent compound of sodium cyanoacetate, containing a carboxylic acid group instead of a sodium salt.

    Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.

Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in aqueous reactions and industrial applications where solubility in water is advantageous .

Properties

CAS No.

1071-36-9

Molecular Formula

C3H3NNaO2

Molecular Weight

108.05 g/mol

IUPAC Name

sodium;2-cyanoacetate

InChI

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);

InChI Key

NLBFDFIZQKPFKP-UHFFFAOYSA-N

Isomeric SMILES

C(C#N)C(=O)[O-].[Na+]

SMILES

C(C#N)C(=O)[O-].[Na+]

Canonical SMILES

C(C#N)C(=O)O.[Na]

1071-36-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of sodium cyanoacetate in organic synthesis?

A: this compound is a versatile reagent in organic synthesis, predominantly employed in the construction of heterocyclic compounds. For example, it reacts with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, a precursor to pyrrolizidine-9-acetic acid hydrochloride. It also serves as a building block for synthesizing alkyl α-cyanoacetyl glycolates via reaction with alkyl chloroacetates.

Q2: How does the structure of cyanoacetic acid relate to its spectroscopic properties?

A: Cyanoacetic acid, the protonated form of this compound, exhibits intriguing spectroscopic behavior. Infrared spectroscopy reveals a significant temperature dependence in its spectrum. This is attributed to an order-disorder transition of hydrogen atoms participating in hydrogen bonds within the crystal structure.

Q3: Can you elaborate on the application of this compound in perovskite solar cell technology?

A: Recent research highlights the use of this compound as an additive in flexible perovskite solar cells. It acts as a "molecular bridge" at the perovskite-buried interface, enhancing the performance of these cells. This bridging effect passivates interfacial defects, mitigating oxygen vacancies in the SnO2 transport layer and under-coordinated lead defects within the perovskite.

Q4: How does this compound influence perovskite crystallization?

A: Beyond its role in defect passivation, this compound influences perovskite crystal growth. It promotes bottom-up crystallization, extending perovskite growth at the buried interface and influencing subsequent surface recrystallization. This results in larger crystalline grains and reduced lattice strain within the perovskite film, ultimately improving solar cell efficiency.

Q5: Has this compound been used in the synthesis of biologically active molecules?

A: this compound has been employed in synthesizing α-cyano-β-arylacrylic acids, a class of compounds with potential biological activity. For instance, condensation of this compound with various aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, has led to the formation of α-cyano-β (2-hydroxy-3-methoxyphenyl) acrylic acid, a precursor to 8-methoxycoumarin-3-carboxylic acid. Coumarin derivatives are known for their diverse biological activities.

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